Cas no 897559-96-5 (6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid)

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-CHLORO-2-(4-ETHYLPHENYL)-QUINOLINE-4-CARBOXYLIC ACID
- 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
- Oprea1_715367
- SB72350
- ALBB-000594
- BBL037459
- AKOS005170956
- VS-14174
- STK502284
- 897559-96-5
- H20984
- 6-CHLORO-2-(4-ETHYLPHENYL)QUINOLINE-4-CARBOXYLICACID
- CHEMBL2385722
- DTXSID50392780
- MFCD03420103
-
- MDL: MFCD03420103
- インチ: InChI=1S/C18H14ClNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
- InChIKey: XIDXIZSQZHZIAH-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=N2)Cl)C(=O)O
計算された属性
- せいみつぶんしりょう: 311.0713064Da
- どういたいしつりょう: 311.0713064Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB404515-1 g |
6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
897559-96-5 | 1g |
€239.00 | 2023-04-25 | ||
abcr | AB404515-5 g |
6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
897559-96-5 | 5g |
€656.50 | 2023-04-25 | ||
Chemenu | CM112952-10g |
6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
897559-96-5 | 95% | 10g |
$720 | 2021-08-06 | |
TRC | C014425-250mg |
6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
897559-96-5 | 250mg |
$ 185.00 | 2022-06-06 | ||
abcr | AB404515-1g |
6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid; . |
897559-96-5 | 1g |
€237.00 | 2025-03-19 | ||
Chemenu | CM112952-1g |
6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
897559-96-5 | 95% | 1g |
$198 | 2024-07-21 | |
Chemenu | CM112952-5g |
6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
897559-96-5 | 95% | 5g |
$420 | 2021-08-06 | |
TRC | C014425-1000mg |
6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
897559-96-5 | 1g |
$ 480.00 | 2022-06-06 | ||
TRC | C014425-500mg |
6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
897559-96-5 | 500mg |
$ 300.00 | 2022-06-06 | ||
abcr | AB404515-500 mg |
6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
897559-96-5 | 500MG |
€195.40 | 2023-01-15 |
6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acidに関する追加情報
Introduction to 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid (CAS No. 897559-96-5) and Its Applications in Modern Chemical Biology
6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid, identified by the CAS number 897559-96-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular research. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad spectrum of biological activities. The presence of a chloro substituent at the 6-position and an ethylphenyl group at the 2-position introduces specific electronic and steric characteristics, making it a valuable scaffold for further chemical modifications and biological investigations.
The quinoline core is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The structural modification of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid allows researchers to fine-tune its interactions with biological targets, enhancing its efficacy and selectivity. Recent studies have highlighted the compound's potential as a building block for the development of novel therapeutic agents, particularly in addressing challenging diseases such as cancer and infectious disorders.
In the realm of drug discovery, the carboxylic acid functionality at the 4-position of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid provides a versatile handle for further derivatization. This site can be readily modified through esterification, amidation, or coupling reactions, enabling the creation of a diverse library of analogs. Such modifications are crucial for optimizing pharmacokinetic profiles, improving solubility, and enhancing target binding affinity. The compound's compatibility with modern synthetic methodologies makes it an attractive candidate for high-throughput screening programs aimed at identifying lead compounds for clinical development.
Recent advancements in computational chemistry have further accelerated the exploration of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid's potential. Molecular docking studies have demonstrated its binding interactions with various biological targets, including enzymes and receptors implicated in disease pathways. These virtual screenings have provided insights into the compound's mechanism of action and have guided experimental efforts toward rational drug design. The integration of computational tools with traditional synthetic approaches has significantly reduced the time and cost associated with hit identification and optimization.
The compound's structural features also make it a valuable tool in academic research, particularly in understanding structure-activity relationships (SAR) within the quinoline scaffold. By systematically varying substituents such as the chloro group or the ethylphenyl moiety, researchers can elucidate key determinants of biological activity. This information is critical for designing next-generation compounds with improved therapeutic profiles. Additionally, 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid serves as a reference standard in analytical chemistry, facilitating accurate quantification and characterization of related derivatives.
In conclusion, 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid (CAS No. 897559-96-5) represents a promising candidate for further exploration in chemical biology and drug development. Its unique structural attributes, coupled with its amenability to functionalization, position it as a versatile intermediate for creating novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is likely to play an increasingly significant role in advancing both academic research and industrial applications within the pharmaceutical sector.
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